molecular formula C24H20Cl2N2O2 B2367847 3-(2,4-dichlorobenzyl)-4-hydroxy-1-[2-(1-naphthylamino)ethyl]-2(1H)-pyridinone CAS No. 478063-83-1

3-(2,4-dichlorobenzyl)-4-hydroxy-1-[2-(1-naphthylamino)ethyl]-2(1H)-pyridinone

Cat. No.: B2367847
CAS No.: 478063-83-1
M. Wt: 439.34
InChI Key: ZNYYWMMMSZABKB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyridinone ring, which is a common structure in many pharmaceuticals due to its bioactivity . The molecule also contains a 2,4-dichlorobenzyl group and a 1-naphthylaminoethyl group. The presence of these groups could potentially confer specific chemical and biological properties to the molecule.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyridinone ring substituted with a 2,4-dichlorobenzyl group, a hydroxy group, and a 1-naphthylaminoethyl group. The exact 3D conformation would depend on the specific stereochemistry at each chiral center .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyridinone ring, as well as the electron-withdrawing chlorines on the benzyl group and the electron-donating amino group on the naphthyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .

Scientific Research Applications

Structural and Chemical Properties

  • Synthesis and Structural Analysis : The compound has been synthesized and analyzed through methods like single-crystal X-ray diffraction, demonstrating its existence in endo-enol enamine form in solutions and crystalline states, characterized by strong intramolecular hydrogen bonds (Brbot-Šaranović et al., 2001).

  • Chemical Form and Tautomerism : Various tautomeric forms of similar compounds have been studied, focusing on the endo-enol and exo-enol enamine tautomeric equilibrium. These studies provide insights into the chemical behavior and stability of the compound in different environments (Nazır et al., 2000).

Pharmaceutical Research

  • Analgesic Properties : Derivatives of 4(1H)-pyridinones, which are structurally related to the compound , have shown potential as analgesic agents. These studies highlight the compound's relevance in the development of new pain-relief medications (Aytemir et al., 1999).

  • Alzheimer's Therapy : N-Aryl-substituted derivatives of 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones, which share a core structure with the compound, have been investigated for their potential in Alzheimer's therapy. This research underscores the significance of such compounds in neurodegenerative disease treatment (Scott et al., 2011).

Chemical Synthesis and Applications

  • Synthesis of Derivatives : Research has been conducted on synthesizing functionalized pyridinones and their derivatives, which are crucial for developing new chemical entities with potential applications in various fields, including pharmaceuticals (Mekheimer et al., 1997).

  • Chemosensors for Metal Ions : Naphthoquinone-based chemosensors, which are structurally related to the compound, have been developed for detecting transition metal ions. This indicates the potential use of the compound in developing sensitive detection tools for metals (Gosavi-Mirkute et al., 2017).

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives, which this compound is a part of, have been known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound might influence multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that the compound might have a wide range of effects at the molecular and cellular levels.

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-1-[2-(naphthalen-1-ylamino)ethyl]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2O2/c25-18-9-8-17(21(26)15-18)14-20-23(29)10-12-28(24(20)30)13-11-27-22-7-3-5-16-4-1-2-6-19(16)22/h1-10,12,15,27,29H,11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYYWMMMSZABKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCCN3C=CC(=C(C3=O)CC4=C(C=C(C=C4)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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